Increased Lipophilicity (LogP) Driven by 2,5-Difluorobenzyl Substitution Relative to Unsubstituted and Benzyl Analogs
The 2,5-difluorobenzyl substituent on CAS 2034519-97-4 results in a calculated LogP of 4.11 . This is approximately 1.5–2.0 LogP units higher than the unsubstituted 6-azaspiro[3.4]octane-8-carboxylic acid (estimated LogP ~2.1) and 0.8–1.2 units higher than the benzyl analog (estimated LogP ~3.0–3.3) . The elevated lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration, a critical parameter for CNS drug discovery programs targeting receptors such as histamine H3 [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.11 |
| Comparator Or Baseline | 6-Azaspiro[3.4]octane-8-carboxylic acid (unsubstituted): LogP ~2.1; 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid: LogP ~3.0–3.3 |
| Quantified Difference | Target LogP is 1.9–2.0 units higher than unsubstituted; 0.8–1.1 units higher than benzyl analog |
| Conditions | Calculated using mcule.com's property prediction engine (ALogPS 2.1 method) |
Why This Matters
Higher LogP within the 3–5 range is often associated with improved CNS exposure; this compound's LogP of 4.11 places it in a favorable window for brain penetration compared to its more polar analogs.
- [1] Chenard, B. L.; Xu, Y.; Caldwell, T. M.; Xie, L. Substituted Azaspiro Derivatives. U.S. Patent Application US20080247964A1, October 9, 2008. View Source
